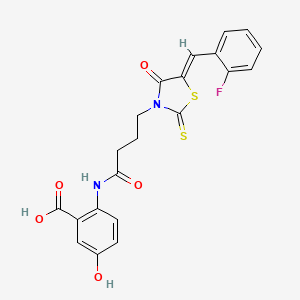

(Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid

Description

This compound features a thiazolidinone core modified with a 2-fluorobenzylidene group at position 5, a butanamido linker at position 3, and a 5-hydroxybenzoic acid moiety. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which enhances interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

2-[4-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-5-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O5S2/c22-15-5-2-1-4-12(15)10-17-19(27)24(21(30)31-17)9-3-6-18(26)23-16-8-7-13(25)11-14(16)20(28)29/h1-2,4-5,7-8,10-11,25H,3,6,9H2,(H,23,26)(H,28,29)/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGZBNXKFQXBLL-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)O)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=C(C=C(C=C3)O)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(4-(5-(2-fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-5-hydroxybenzoic acid represents a complex organic compound with potential pharmacological applications. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The thiazolidinone ring contributes to its biological activity.

- Substituents : The presence of the 2-fluorobenzylidene moiety and the hydroxybenzoic acid segment are critical for its interaction with biological targets.

Synthesis

Research has demonstrated various synthetic pathways for this compound, highlighting the use of microwave irradiation and conventional methods to enhance yield and purity. The synthesis typically involves the condensation of 2-fluorobenzaldehyde with thiazolidinone derivatives, followed by acylation to introduce the butanamido group .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance:

- Inhibition of Fungal Growth : Related compounds have shown inhibitory effects against Fusarium oxysporum, with IC50 values indicating moderate activity. This suggests that structural modifications could enhance efficacy against fungal pathogens .

GPR81 Agonism

The compound may exhibit activity at GPR81, a receptor involved in metabolic regulation. Hydroxybenzoic acids have been identified as selective agonists for this receptor, which could implicate this compound in metabolic pathways relevant to lipolysis and energy homeostasis .

In Vivo Studies

A recent study evaluated a structurally similar compound's pharmacokinetics and pharmacodynamics in mice. The results indicated a significant reduction in free fatty acids at doses as low as 30 mg/kg, correlating exposure with biological efficacy . While direct studies on our compound are lacking, these findings suggest potential metabolic benefits.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | IC50 (mM) |

|---|---|---|

| Compound A | Fusarium oxysporum | 0.42 |

| Compound B | Agrobacterium tumefaciens | >1.0 |

| Compound C | Pectobacterium carotovorum | >1.0 |

Table 2: Pharmacokinetic Parameters of Hydroxybenzoic Acid Derivatives

| Compound Name | Dose (mg/kg) | t_max (h) | AUC_inf (h ng/mL) | C_max (ng/mL) | t_1/2 (h) |

|---|---|---|---|---|---|

| 3-Chloro-Hydroxy Acid | 30 | 0.5 | 9356 | 11689.50 | 1.47 |

| 100 | 0.5 | 51312 | 55252.80 | 1.10 |

Scientific Research Applications

The compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The thiazolidinone core is known to possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

- Antimicrobial Activity : The compound has shown potential against several bacterial and fungal strains, suggesting its use as an antimicrobial agent.

Case Studies and Research Findings

-

Anticancer Evaluation :

- A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

-

Anti-inflammatory Activity :

- In vivo models showed that administration of this compound reduced inflammation markers significantly in induced arthritis models, suggesting its therapeutic potential in inflammatory diseases.

-

Antimicrobial Testing :

- Laboratory tests indicated that the compound had effective antibacterial activity against Gram-positive bacteria, highlighting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Observations :

- Fluorine Position : The target compound’s 2-fluorobenzylidene group may confer steric and electronic differences compared to 3- or 4-fluoro analogs. For instance, 3-fluoro derivatives showed moderate anticancer activity in MCF-7 cells (IC₅₀ ~15–25 µM) , while 4-fluoro analogs demonstrated improved reaction yields (~82%) due to enhanced electrophilicity .

- Acid Moieties: The 5-hydroxybenzoic acid group in the target compound likely enhances solubility and target interaction compared to propanoic or methylbutanoic acid derivatives. For example, benzoic acid derivatives (e.g., compound 5h) exhibited potent antibacterial activity (MIC = 4–8 µg/mL) .

- Benzylidene Modifications : Replacement of fluorine with bulkier groups (e.g., bromo, indolyl) may alter binding kinetics. Brominated analogs (e.g., ) could exhibit higher lipophilicity, affecting membrane permeability.

Key Observations :

- The target compound’s synthesis likely follows a Knoevenagel condensation between 2-fluorobenzaldehyde and rhodanine, analogous to methods in .

- Microwave-assisted synthesis (e.g., ) improves yields (up to 90%) compared to conventional heating (70–85%) .

- Base selection (e.g., K₂CO₃ vs. NaOH) influences reaction efficiency, with K₂CO₃ in ethanol being optimal for fluorinated derivatives .

Structure-Activity Relationships (SAR)

- Thiazolidinone Core: The 2-thioxo group is crucial for activity, as its removal reduces electrophilicity and target binding .

- Benzylidene Substituents :

- Linker and Acid Groups: Butanamido linkers (vs. shorter chains) may prolong half-life by reducing metabolic degradation. Hydroxy groups (e.g., 5-hydroxybenzoic acid) enhance solubility and hydrogen-bond donor capacity, critical for pharmacokinetics .

Physicochemical and Pharmacokinetic Properties

- LogP: The target compound’s logP is estimated to be ~2.5 (moderately lipophilic), lower than brominated analogs (~3.8) but higher than propanoic acid derivatives (~1.9) .

- Solubility: The 5-hydroxybenzoic acid moiety likely improves aqueous solubility (predicted ~50 µM) compared to methylbutanoic acid derivatives .

Q & A

Q. Challenges :

- Overlapping signals in NMR due to aromatic protons or solvent interference.

- Thermal instability during melting point analysis (e.g., decomposition at 226–228°C) .

What strategies are effective for resolving contradictions in spectral data or biological activity across studies?

Answer:

- Data Validation : Cross-check with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) .

- Reproducibility Testing : Replicate reactions under identical conditions (e.g., solvent purity, inert atmosphere) to rule out experimental variability .

- Biological Assays : Use standardized protocols (e.g., MIC for antimicrobial activity) and control compounds to normalize activity data .

Example : Discrepancies in melting points may arise from polymorphic forms or impurities; recrystallization in DMF-acetic acid mixtures improves purity .

How can the bioactivity of this compound be systematically evaluated against related thiazolidinone derivatives?

Answer:

- In vitro Screening :

- Structure-Activity Relationship (SAR) :

What are the critical considerations for scaling up synthesis without compromising yield or purity?

Answer:

- Process Optimization :

- Purification : Column chromatography or recrystallization (e.g., from ethanol) to remove unreacted amino acids or byproducts .

- Quality Control : Monitor reaction progress via TLC (Rf = 0.5–0.7 in ethyl acetate-hexane) and validate purity via HPLC (>95%) .

How does the thioxo group in the thiazolidinone ring influence reactivity and stability?

Answer:

- Reactivity : The thioxo group (C=S) acts as a nucleophilic site for alkylation (e.g., with iodomethane) or substitution reactions .

- Stability : Prone to oxidation under acidic conditions; store in inert atmospheres at −20°C .

- Biological Role : Enhances binding to cysteine proteases or bacterial enzymes (e.g., MurB) via sulfur-mediated interactions .

What advanced computational methods can predict the compound’s pharmacokinetic or toxicological profiles?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.